N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)11-8-4-10-12(5-8)9-2-3-14-6-9/h4-5,9H,2-3,6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOJWDIUDBRGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of tetrahydrofuran-3-carboxylic acid with hydrazine to form the pyrazole ring, followed by acetylation to introduce the acetamide group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Scientific Research Applications of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
This compound is a heterocyclic compound that combines a tetrahydrofuran ring and a pyrazole ring. It is studied in biology for its potential as a bioactive molecule and is explored in medicine for potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows interactions with specific enzymes and receptors, making it a candidate for drug development. In industry, it is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Potential Applications
- Biology The compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
- Medicine Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities, its unique structure allows for interactions with specific enzymes and receptors, making it a candidate for drug development.
- Industry Utilized in the synthesis of advanced materials, including polymers and coatings, because of its stability and reactivity.
Use as a Kinase Inhibitor and in Anti-Cancer Drugs
Studies have suggested its potential use as a starting material for the synthesis of new compounds, such as kinase inhibitors and anti-cancer drugs.
Limitations and Future Directions
Mechanism of Action
The mechanism by which N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide exerts its effects involves interactions with specific molecular targets. The tetrahydrofuran ring can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Group
N-(1-(Tetrahydrofuran-3-yl)-1H-Pyrazol-4-yl)-2-(Thiophen-3-yl)Acetamide
- Key Difference : The acetamide nitrogen is substituted with a thiophen-3-yl group instead of a methyl group.
- Compared to the target compound, this modification may increase lipophilicity and affect metabolic stability .
N-(3-Chloro-1-(Pyridin-3-yl)-1H-Pyrazol-4-yl)-2-(Methylamino)-N-(Prop-2-yn-1-yl)Acetamide
- Key Differences: Pyrazole substituents: 3-chloro and pyridin-3-yl groups replace the THF ring. Acetamide modifications: Methylamino (-NHCH3) and propargyl (-CH2C≡CH) groups.
- Implications : The chloro and pyridinyl groups enhance electronic effects, while the propargyl moiety introduces alkyne reactivity. This compound’s dual substitution on the acetamide nitrogen may sterically hinder interactions compared to the simpler THF-substituted analog .
Variations in Pyrazole Core Substitutions
Spirocyclic Chromane Derivatives (B10, B11, B12)
- Key Features :
- Spiro[indene-1,5'-oxazolidin] systems fused to the pyrazole.
- Fluorobenzyl or fluoropyridinyl groups on the acetamide.
- Fluorine atoms enhance metabolic stability and electronegativity, contrasting with the THF group’s flexibility and oxygen-mediated solubility .
Benzotriazolyl-Substituted Analogs (Compounds 36–40)
- Key Features :
- Benzotriazole substituents on the acetamide.
- Chlorophenylmethyl groups on the pyrazole nitrogen.
- Implications: Benzotriazole’s π-deficient aromatic system may engage in halogen bonding or π-π stacking.
Complex Derivatives with Extended Architectures
BT-O20 ()
- Key Features :
- A multi-ring system with fluorobenzyl, dioxopiperidinyl, and trifluoropropyl groups.
- Implications : The extensive structure likely confers high target affinity but poor bioavailability due to size and polarity. The THF-substituted analog’s smaller size may improve membrane permeability .
N-{3-[4-[1-Ethyl-3-(4-Nitrophenyl)-1H-Pyrazol-4-yl]-1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-b]Pyridin-2-yl]Phenyl}Acetamide
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The THF group in the target compound offers a balance between solubility (via oxygen lone pairs) and moderate rigidity, whereas spirocyclic or benzotriazolyl analogs prioritize rigidity for target selectivity.
- Substituent Electronics : Electron-withdrawing groups (e.g., nitro in ) may enhance binding to electrophilic targets but reduce solubility. The THF group’s electron-rich oxygen could facilitate interactions with cationic residues.
- Synthetic Accessibility : The target compound’s simpler structure (compared to BT-O20 or spirocyclic derivatives) may streamline synthesis and scale-up.
Biological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a tetrahydrofuran ring and a pyrazole ring, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 178.24 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrophobic Interactions : The tetrahydrofuran ring can engage in hydrophobic interactions with protein pockets, enhancing binding affinity.
- Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with active sites on enzymes and receptors, modulating their activity.
These interactions may lead to various pharmacological effects, including anti-inflammatory and anticancer properties.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, studies demonstrated a dose-dependent decrease in cell viability in various cancer types, suggesting its potential as a therapeutic agent in oncology .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties against certain bacterial strains. Further research is required to elucidate the specific mechanisms and efficacy against various pathogens .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
